Meptyldinocap

Catalog No.
S002523
CAS No.
131-72-6
M.F
C18H24N2O6
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meptyldinocap

CAS Number

131-72-6

Product Name

Meptyldinocap

IUPAC Name

(2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate

Molecular Formula

C18H24N2O6

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+

InChI Key

NIOPZPCMRQGZCE-WEVVVXLNSA-N

SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC

Synonyms

2-(1-methylheptyl)-4,6-dinitrophenyl-(2E)-2-butanoate, meptyldinocap

Canonical SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC

Isomeric SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C

Description

The exact mass of the compound Meptyldinocap is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Dinitrobenzenes - Supplementary Records. It belongs to the ontological category of enoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.
  • Target Fungi

    Research shows Meptyldinocap to be effective against a broad spectrum of fungal pathogens, including powdery mildew, rusts, and scab. Studies have demonstrated its ability to control these diseases on various crops, including grapes, strawberries, apples, ornamentals, and vegetables [].

  • Mode of Action

    Scientific inquiry has revealed that Meptyldinocap disrupts fungal growth by interfering with energy production within the fungal cell. It belongs to a class of fungicides called uncouplers, which prevent the fungus from utilizing ATP, the cell's primary energy source []. This disrupts essential fungal functions and ultimately leads to cell death.

Environmental Impact of Meptyldinocap

While Meptyldinocap offers benefits in crop protection, scientific research also investigates its potential environmental impact. Studies explore its persistence in soil and water, potential for degradation, and effects on non-target organisms.

  • Persistence and Degradation

    Research suggests that Meptyldinocap has moderate persistence in soil and water []. Understanding its degradation rates is crucial for assessing its potential accumulation in the environment. Studies are ongoing to determine the factors influencing its breakdown.

  • Effect on Non-Target Organisms

    Scientific research is necessary to determine the impact of Meptyldinocap on beneficial insects and other non-target organisms. Studies have investigated its toxicity on bees and other beneficial arthropods, aiming to develop application strategies that minimize ecological risks [].

Meptyldinocap is a synthetic chemical compound classified as a dinitrophenol fungicide, primarily used for the control of fungal diseases, particularly powdery mildew. Its chemical formula is C18H24N2O6C_{18}H_{24}N_{2}O_{6}, and it is known for its protective, curative, and eradicant properties against various fungal pathogens. Meptyldinocap is characterized by its low aqueous solubility and moderate toxicity to mammals, while being more toxic to aquatic organisms such as fish and algae. It is a single isomer derived from the older fungicide dinocap and acts by inhibiting spore germination in fungi, disrupting their cellular functions .

Meptyldinocap is known to interfere with fungal respiration []. However, the specific details of this mechanism are restricted information due to its status as a pesticide.

  • Oxidation: This process can yield various oxidation products, including dinitrophenol derivatives.
  • Reduction: Reduction reactions can lead to the formation of reduced phenolic compounds.
  • Substitution: Nucleophilic substitution reactions can occur, replacing nitro groups with other substituents.

Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution .

Major Products Formed

  • Oxidation Products: Dinitrophenol derivatives.
  • Reduction Products: Aminophenol derivatives.
  • Substitution Products: Substituted phenolic compounds.

Meptyldinocap exhibits significant biological activity primarily against fungal cells. It disrupts cell signaling pathways, leading to impaired cellular functions and eventual cell death. The compound inhibits spore germination by binding to specific biomolecules within fungal cells, affecting enzymes and proteins crucial for their metabolism. In laboratory settings, it has been shown to decrease cell viability and induce apoptosis in affected cells .

Dosage Effects

Meptyldinocap is synthesized through the esterification of 2,4-dinitrophenol with crotonic acid in the presence of a suitable catalyst. This reaction typically requires heating under reflux conditions to promote the esterification process. In industrial settings, large-scale reactors are employed to maintain controlled temperature and pressure during synthesis. The final product is purified through distillation or recrystallization to achieve the desired purity .

Meptyldinocap is primarily utilized as a fungicide in agricultural settings. Its applications include:

  • Control of Powdery Mildew: Effective against various fungal pathogens in crops.
  • Protective Agent: Prevents fungal infections during crop growth.
  • Curative Agent: Treats existing fungal infections.

Due to its properties, it is also being explored for potential use in other areas of plant protection and disease management .

Studies have shown that meptyldinocap interacts with specific enzymes and proteins within fungal cells, leading to its inhibitory effects on growth and reproduction. The compound's metabolic pathways involve hydrolysis followed by oxidation processes that contribute to its biological activity. Research indicates that meptyldinocap undergoes significant metabolic transformations in both rats and mice, with fatty acid oxidation being a primary pathway for metabolism .

Metabolic Pathways

  • Hydrolysis: Initial breakdown into free phenolic compounds.
  • Fatty Acid Oxidation: Major metabolic pathway leading to various metabolites.

Meptyldinocap shares structural similarities with several other dinitrophenol compounds. Below are some similar compounds along with a comparison highlighting the uniqueness of meptyldinocap:

Compound NameChemical FormulaUnique Features
DinocapC18H24N2O6C_{18}H_{24}N_{2}O_{6}Older fungicide; multiple isomers
2,4-DinitrophenolC6H4(N02)2C_{6}H_{4}(N0_{2})_{2}Simple structure; used in various chemical syntheses
ChlorothalonilC6Cl4N2C_{6}Cl_{4}N_{2}Broad-spectrum fungicide; different mechanism of action

Meptyldinocap is unique due to its specific protective and curative action against powdery mildew while exhibiting lower toxicity to birds compared to other similar fungicides .

XLogP3

6

Hydrogen Bond Acceptor Count

6

Exact Mass

364.16343649 g/mol

Monoisotopic Mass

364.16343649 g/mol

Heavy Atom Count

26

UNII

OQU8KLU91P

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H360: May damage fertility or the unborn child [Danger Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

6119-92-2
131-72-6

Associated Chemicals

2-(1-Methylheptyl)-4,6-dinitrophenyl;6119-92-2

Wikipedia

Meptyldinocap

Use Classification

Agrochemicals -> Pesticides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)
FUNGICIDES

Methods of Manufacturing

By nitration of caprylphenol in methylene chloride, removal of solvent and reaction of residue with crotonyl chloride in pyridine. Benzene and dilute hydrochloric acid added and the organic layer concentrated ...

General Manufacturing Information

Nomenclature and development: It was originally thought to be the chemical (IUPAC) 2-(1-methylheptyl)-4,6-dinitrophenyl crotonate ... but is actually a mixture of isomers ... (CA) 2-(1-methylheptyl)-4,6-dinitrophenyl (E)-2-butenoate ... registry number (131-72-6) (single compound) ... /39300-45-3/ (actual dinocap). ENT 24 727. Introduced by Rohm & Haas Co (USP 2 526 660; 2 810 767) as code no `CR-1693'; trade marks `Karathane', formerly `Arathane' (both to Rohm & Haas).
2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate production has been discontinued. Growers are currently using up existing stocks.
IT IS MIXTURE OF 2,4-DINITRO-6-OCTYLPHENYL CROTONATES (II) & 2,6-DINITRO-4-OCTYLPHENYL CROTONATES (I), OCTYL HERE BEING MIXTURE OF 1-METHYLHEPTYL, 1-ETHYLHEXYL & 1-PROPYLPENTYL ISOMERS; IT NORMALLY CONTAINS 4-5 PARTS OF (II) & 2 PARTS OF (I). IT WAS INTRODUCED IN 1946 BY ROHM & HAAS CO UNDER CODE NUMBER 'CR-1639', TRADE MARK 'KARATHANE' (FORMERLY 'ARATHANE') & PROTECTED BY US PATENTS 2526660; 2810767. THE TRADE MARK 'CROTOTHANE' IS REGISTERED BY MAY & BAKER LTD.
COMPATIBLE WITH MOST OTHER FUNGICIDES & INSECTICIDES BUT DO NOT USE WITH OIL-BASE SPRAYS OR WITH LIME SULFUR.
For more General Manufacturing Information (Complete) data for DINOCAP (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

FOR THE FORMULATION ANALYSIS OF TECHNICAL KARATHANE, THE SOLN IS ANALYZED BY TEMP-PROGRAMMED GAS-LIQUID CHROMATOGRAPHY.
... EXTRACT WITH MIXED HEXANES & PURIFY BY COLUMN CHROMATOGRAPHY OR BY WASHING WITH SULFURIC ACID. EVAPORATE SOLVENT, DISSOLVE RESIDUE IN N,N-DIMETHYLFORMAMIDE, MEASURE COLOR AT 444 NM.
KARATHANE IS A MIXTURE OF DINITROOCTYLPHENYL CROTONATES, DINITROOCTYLPHENOLS & MONONITROOCTYLPHENOLS. GLC PROCEDURE IS DESCRIBED.
REVERSED-PHASE THIN-LAYER CHROMATOGRAPHY GAVE GOOD SEPARATION OF DINOCAP FROM ITS NITROPHENOL IMPURITIES.
For more Analytic Laboratory Methods (Complete) data for DINOCAP (6 total), please visit the HSDB record page.

Dates

Modify: 2023-09-12
[1]. Zhang Z, et al. Analytical method for the determination of meptyldinocap as the 2,4-dinitro-octylphenol metabolite in cucumber and soil using LC-MS/MS and a study of the residues in a Chinese cucumber field ecosystem. Pest Manag Sci. 2014 Jan;70(1):97-102.

Explore Compound Types